Methyl 4-fluoro-2-hydroxy-3-methylbenzoate
Description
Methyl 4-fluoro-2-hydroxy-3-methylbenzoate is a substituted methyl benzoate ester with a fluorine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position of the benzene ring. While the molecular formula provided in (C₄H₇NaO₃S) appears inconsistent with the compound’s structure, the correct formula is inferred as C₉H₉FO₃ based on standard benzoate ester chemistry . Its substituents confer unique electronic and steric properties: the hydroxyl group enhances polarity, the fluorine atom introduces electron-withdrawing effects, and the methyl group adds lipophilicity.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 4-fluoro-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,11H,1-2H3 |
InChI Key |
JMAZPTZLMVUIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-hydroxy-3-methylbenzoate typically involves the esterification of 4-fluoro-2-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-hydroxy-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
Oxidation: Formation of 4-fluoro-2-hydroxy-3-methylbenzaldehyde.
Reduction: Formation of 4-fluoro-2-hydroxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2-hydroxy-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between methyl 4-fluoro-2-hydroxy-3-methylbenzoate and related methyl benzoate derivatives are critical for understanding their reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Research Findings
Electronic Effects: The 4-fluoro substituent in this compound withdraws electron density, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl group. This contrasts with methyl salicylate, where the 2-OH group alone activates the ring for electrophilic attack at the 4- and 6-positions .
Solubility and Polarity: The 2-OH group in the target compound increases polarity compared to non-hydroxylated analogs like methyl 4-fluorobenzoate. This enhances solubility in polar solvents, making it suitable for aqueous-phase reactions . Methyl salicylate, despite having a hydroxyl group, has a lower estimated logP (~1.36) due to the absence of lipophilic substituents like fluorine or methyl .
Applications :
- Pharmaceutical Intermediates : The chiral nature and functional groups of this compound make it valuable in synthesizing active pharmaceutical ingredients (APIs), as highlighted by custom synthesis services in .
- Agrochemicals : Methyl 4-chloro-2-fluorobenzoate derivatives (e.g., metsulfuron methyl in ) are used as herbicides, demonstrating how halogen and substituent positioning influences bioactivity .
Synthetic Challenges :
- The simultaneous presence of F , OH , and CH₃ groups complicates regioselective synthesis. For example, protecting group strategies are often required to prevent unwanted side reactions during esterification or fluorination .
Table 2: Reactivity and Stability
| Property | This compound | Methyl salicylate | Methyl 4-fluorobenzoate |
|---|---|---|---|
| Hydrolytic Stability | Moderate (OH group increases susceptibility) | Low (prone to hydrolysis) | High (no OH group) |
| Thermal Stability | High (electron-withdrawing F stabilizes) | Moderate | High |
| Hydrogen Bonding | Strong (due to OH and ester carbonyl) | Strong (OH group) | Weak (no OH group) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
